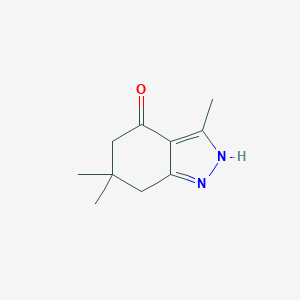

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

BenchChem offers high-quality 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTQHXKWSUVNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365441 | |

| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16315-16-5 | |

| Record name | 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Core Basic Properties of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and pharmacological properties of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. This bicyclic heterocyclic molecule, built upon a fused pyrazole and cyclohexenone ring system, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural attributes, conferred by the trimethyl substitution pattern, are critical to its diverse pharmacological activities.[1] This guide delves into the compound's physicochemical characteristics, synthesis, and its interactions with key biological targets, including opioid receptors, cyclooxygenase-2 (COX-2), and human neutrophil elastase (HNE). Detailed, field-proven experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate this versatile compound and its analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the tetrahydro-4H-indazol-4-one core.

Introduction: The Emergence of a Privileged Scaffold

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (henceforth referred to as Compound 1 ) is a synthetic molecule that has garnered significant attention for its broad biological activity. Its rigidified cyclohexenone ring and substituted pyrazole system provide a unique three-dimensional structure for interaction with various biological targets.[1] Initially explored for its potent antinociceptive effects mediated through opioid receptor agonism, subsequent research has revealed its potential as a core structure for the development of selective COX-2 inhibitors and potent HNE inhibitors.[1][2][3] This adaptability makes the tetrahydro-4H-indazol-4-one scaffold a subject of intense interest in the pursuit of novel therapeutics for pain, inflammation, and related disorders.

This guide will provide a detailed exploration of the foundational properties of Compound 1 , moving from its fundamental chemical identity to practical methodologies for its synthesis and biological evaluation.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | [1] |

| CAS Number | 16315-16-5 | [1][4] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][4] |

| Molecular Weight | 178.23 g/mol | [1][4] |

Structural Features and Tautomerism

Compound 1 is characterized by a fused bicyclic system. The 3-methyl substituent is known to enhance steric interactions with biological targets like opioid receptors, while the gem-dimethyl groups at the 6-position rigidify the cyclohexenone ring, which can improve binding specificity.[1]

An important characteristic of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is its potential for tautomerism. Computational studies have investigated the relative stability of the 1H, 2H, and OH tautomeric forms. For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, theoretical calculations suggest that the 2H tautomer is slightly more stable than the 1H form.[5][6] The equilibrium between these tautomers can be influenced by the solvent environment, with polar solvents potentially favoring the 1H-tautomer due to a higher dipole moment.[1]

Diagram: Tautomeric Forms of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Caption: Tautomeric equilibrium between the 1H and 2H forms.

Basicity, Solubility, and Stability

The solubility of Compound 1 is expected to be moderate in aqueous solutions and higher in organic solvents like tetrahydrofuran (THF), ethanol, and dimethylformamide (DMF).[3]

The stability of the 1,5,6,7-tetrahydro-4H-indazol-4-one core has been investigated, with some derivatives showing reasonable stability in aqueous buffers with half-lives exceeding one hour.[2] However, stability can be influenced by substituents and the specific conditions of the medium.

To rigorously characterize these properties, the following experimental protocols are recommended.

Experimental Protocol: Potentiometric pKa Determination

This protocol describes a standardized method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Compound 1 in a suitable co-solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.

-

Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to pH 12).

-

-

Titration:

-

Add a precise volume of the stock solution to a known volume of deionized water to achieve a final concentration of approximately 0.1 mM.

-

Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.

-

In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

-

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining aqueous solubility.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid Compound 1 to a known volume of purified water (or a relevant buffer) in a sealed, inert container.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of Compound 1 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The measured concentration represents the aqueous solubility of the compound at the specified temperature.

-

Experimental Protocol: Forced Degradation and Stability Studies

This protocol is based on ICH guidelines and is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of Compound 1 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and maintain at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C).

-

-

Analysis:

-

At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Diagram: Workflow for Physicochemical Characterization

Caption: A logical workflow for the physicochemical profiling of Compound 1.

Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

The primary synthetic route to Compound 1 involves the cyclocondensation of 2-acetyldimedone with hydrazine hydrate.[3] Recent advancements have utilized microwave-assisted synthesis to significantly reduce reaction times and improve yields.[3]

Microwave-Assisted Synthesis Protocol

This protocol provides a detailed, step-by-step methodology for the efficient synthesis of Compound 1 .

Materials and Reagents:

-

2-Acetyldimedone

-

Hydrazine hydrate

-

Tetrahydrofuran (THF), anhydrous

-

Microwave synthesis reactor

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Methodology:

-

Reaction Setup:

-

In a microwave-safe reaction vessel, dissolve 2-acetyldimedone (e.g., 0.5 g, 2.74 mmol) in anhydrous THF (5 mL).

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Seal the vessel.

-

-

Microwave Irradiation:

-

Place the vessel in the microwave reactor.

-

Irradiate the mixture at a temperature of 100–140°C for 10–30 minutes.

-

-

Workup and Purification:

-

After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization:

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

| Parameter | Conventional Method | Microwave Method |

| Reaction Time | 2–4 hours | 10–30 minutes |

| Yield | 65–70% | 80–85% |

| Purity (HPLC) | 92–95% | 97–99% |

(Data adapted from Benchchem)[3]

Diagram: Synthetic Pathway

Caption: Microwave-assisted synthesis of Compound 1.

Pharmacological Profile and Biological Activity

Compound 1 and its analogs exhibit a rich pharmacology, with demonstrated activity at multiple, distinct biological targets.

Opioid Receptor Agonism

Compound 1 has been identified as a potent agonist at opioid receptors, which are the primary targets for many clinically used analgesics.[1] It displays activity at both μ- and δ-opioid receptors.

-

μ-Opioid Receptors: It acts as a full agonist with a binding affinity of approximately 15 nM.[1][3]

-

δ-Opioid Receptors: It also acts as an agonist with a binding affinity of around 82 nM.[1][3]

This dual agonism suggests a complex pharmacological profile that may contribute to its analgesic effects.

Experimental Protocol: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the μ-opioid receptor (MOR).

Materials and Reagents:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

-

Test Compound: Unlabeled Compound 1 or its analogs.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.

-

Scintillation Fluid and Counter.

Methodology:

-

Assay Setup:

-

In a 96-well plate, combine the following in a final volume of 1 mL:

-

hMOR cell membranes (typically 10-20 µg of protein).

-

[³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).

-

Varying concentrations of the test compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add 10 µM naloxone.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Diagram: Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade upon MOR activation.

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of the 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole scaffold have been designed and synthesized as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3] One such derivative, 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid, emerged as a potent COX-2 inhibitor with an IC₅₀ value of 150 nM and a high selectivity index.[3]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials and Reagents:

-

Human recombinant COX-2 enzyme.

-

COX Assay Buffer.

-

COX Probe (in DMSO).

-

COX Cofactor (in DMSO).

-

Arachidonic Acid.

-

NaOH.

-

Celecoxib (a known COX-2 inhibitor, for control).

-

96-well white opaque plate.

-

Fluorescence plate reader.

Methodology:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add:

-

Enzyme Control (EC): 10 µl of Assay Buffer.

-

Inhibitor Control (IC): 2 µl of Celecoxib and 8 µl of Assay Buffer.

-

Sample Screen (S): 10 µl of the diluted test compound.

-

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µl of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

-

-

Measurement:

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic plot.

-

Determine the percent inhibition for the test compound relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Human Neutrophil Elastase (HNE) Inhibition

The 1,5,6,7-tetrahydro-4H-indazol-4-one core has also been successfully utilized to develop potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases.[2] These inhibitors have demonstrated Ki values in the low nanomolar range.[2]

Experimental Protocol: HNE Inhibition Assay

This protocol describes a competitive ELISA for the detection and quantification of HNE activity.

Materials and Reagents:

-

HNE conjugate-coated 96-well plate.

-

HNE-BSA standard.

-

Anti-HNE antibody.

-

HRP-conjugated secondary antibody.

-

Substrate solution.

-

Stop solution.

-

1X PBS containing 0.1% BSA.

-

Orbital shaker.

-

Microplate reader.

Methodology:

-

Assay Setup:

-

Add 50 µL of the HNE-BSA standard or the unknown sample (containing the test inhibitor) to the wells of the HNE conjugate-coated plate.

-

Incubate at room temperature for 10 minutes on an orbital shaker.

-

-

Antibody Incubation:

-

Add 50 µL of the diluted anti-HNE antibody to each well.

-

Incubate at room temperature for 1 hour on an orbital shaker.

-

-

Washing and Secondary Antibody Addition:

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to all wells.

-

Incubate for 1 hour at room temperature on an orbital shaker.

-

-

Detection:

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of the Substrate Solution to each well and incubate for 2-30 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

The quantity of HNE adduct is inversely proportional to the signal.

-

Compare the absorbance of the samples containing the test inhibitor to the standard curve to determine the extent of HNE inhibition.

-

Conclusion

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one represents a highly versatile and pharmacologically significant scaffold. Its unique structural features have enabled the development of potent modulators of diverse biological targets, including opioid receptors, COX-2, and HNE. This guide has provided a comprehensive overview of its core basic properties, from its fundamental physicochemical characteristics to detailed, practical protocols for its synthesis and biological evaluation. The methodologies outlined herein are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore and exploit the therapeutic potential of this promising class of compounds. The self-validating nature of the described protocols, grounded in established scientific principles, provides a robust framework for generating reliable and reproducible data.

References

-

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | C10H14N2O - PubChem. [Link]

-

1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - NIH. [Link]

-

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro - PubChem. [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

-

Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives - ResearchGate. [Link]

-

1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity | Request PDF - ResearchGate. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [Link]

-

Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic Acid: A New Lead Compound With Selective COX-2 Inhibitory Activity - PubMed. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 16315-16-5): A Promising Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a synthetic small molecule with significant potential in the field of pharmacology, particularly in the development of novel analgesics. This document delves into the compound's chemical properties, synthesis, and analytical characterization. A significant focus is placed on its biological activity as a potent opioid receptor agonist, with a discussion of its mechanism of action, in vitro and in vivo pharmacological data, and its improved side-effect profile compared to traditional opioids. Furthermore, this guide explores the broader therapeutic potential of the tetrahydro-4H-indazol-4-one scaffold and provides detailed experimental protocols for its study.

Introduction and Chemical Properties

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic organic compound featuring a bicyclic system composed of a pyrazole ring fused to a cyclohexenone ring.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 16315-16-5 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| IUPAC Name | 3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one | [2] |

| Synonyms | 3,6,6-Trimethyl-1,5,6,7-tetrahydropyrazol-4-one | [2] |

| InChIKey | HPTQHXKWSUVNNR-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=NN=C2C1=C(C)CC(C)(C)C2=O | [2] |

Computational studies have been conducted on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including the title compound. These studies indicate that the 2H-tautomer is slightly more stable than the 1H-tautomer in the gas phase, though the energy difference is small. In solution, the tautomeric equilibrium can be influenced by the solvent.[3][4][5]

Synthesis and Characterization

The primary synthetic route to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the condensation of a β-triketone with a hydrazine derivative.[6]

Synthesis of the Precursor: 2-Acetyldimedone

The key precursor for the synthesis is 2-acetyldimedone. While commercially available, it can be synthesized in the laboratory.

Reaction Scheme:

Caption: Synthesis of the target compound via cyclocondensation.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis is provided in the Appendix.

Analytical Characterization

The structural confirmation and purity assessment of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one are typically performed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the methyl groups. [6][7]* High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Biological Activity and Mechanism of Action

The primary pharmacological activity of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is its function as an agonist at opioid receptors. [1]This activity is the basis for its potential as a novel analgesic.

Opioid Receptor Agonism

This compound has been shown to bind to and activate mu (µ), delta (δ), and kappa (κ) opioid receptors. [1] Binding Affinities:

| Receptor | Binding Affinity (nM) |

| Mu (µ) | ~15 |

| Delta (δ) | ~82 |

| Kappa (κ) | Not explicitly stated, but agonism is confirmed |

Source:[1]

Derivatives of this core structure have also been investigated as potent MOR/KOR agonists. [8]

Mechanism of Action

As an opioid receptor agonist, 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one mimics the action of endogenous opioids (endorphins, enkephalins). Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), it initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain.

Caption: Simplified signaling pathway of the compound at opioid receptors.

In Vivo Efficacy and Improved Side-Effect Profile

Preclinical studies in animal models have demonstrated the analgesic efficacy of this compound and its derivatives. Notably, these compounds have been shown to cause less gastrointestinal dysfunction compared to morphine, a common and debilitating side effect of traditional opioids. [1][9] In Vivo Data for a Derivative (1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one):

| Assay | Morphine | Compound 1 |

| Gastrointestinal Dysfunction (Charcoal Meal Test) | 82% | 42% |

Source:[9]

This favorable side-effect profile suggests that 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and its analogs could represent a significant advancement in pain management.

Broader Therapeutic Potential of the Tetrahydro-4H-indazol-4-one Scaffold

The versatile 4,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been explored for the development of inhibitors for other therapeutic targets beyond opioid receptors. This highlights the potential of this chemical class in various disease areas.

-

Human Neutrophil Elastase (HNE) Inhibitors: Derivatives of this scaffold have shown potent inhibitory activity against HNE, an enzyme implicated in inflammatory diseases. [10]* Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: The tetrahydroindazole core has been identified as a promising starting point for the development of CDK2 inhibitors for cancer therapy. [8][11]* Sigma-2 Receptor Ligands: The tetrahydroindazole framework has been utilized to develop potent and selective ligands for the sigma-2 receptor, which is a target for cancer imaging and therapy. [12]

Pharmacokinetics and Safety Profile

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is not extensively published in the public domain. However, for drug development purposes, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key in vitro assays to assess these parameters include:

-

Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues. [13][14][15][16]* Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the in vivo metabolic clearance of the compound. [13]* CYP450 Inhibition: Evaluates the potential for drug-drug interactions.

-

Permeability: Assessed using models like the Caco-2 cell assay to predict intestinal absorption.

Safety and Toxicology

A comprehensive safety and toxicology assessment is essential for any new drug candidate. While specific data for this compound is limited, standard preclinical safety studies would include:

-

In vitro Genotoxicity Assays (e.g., Ames test): To assess the mutagenic potential of the compound. [17][18]* hERG Channel Assay: To evaluate the risk of drug-induced cardiac arrhythmias. [19][20]* In vivo Acute and Repeated-Dose Toxicity Studies: To determine the overall toxicity profile and identify potential target organs.

Experimental Protocols

Detailed, step-by-step protocols for key in vitro and in vivo assays relevant to the study of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one are provided in the Appendix. These include:

-

Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

-

Radioligand Binding Assay for Opioid Receptors

-

cAMP Functional Assay

-

β-Arrestin Recruitment Assay

-

Tail-Flick Test for Analgesia

-

Charcoal Meal Test for Gastrointestinal Motility

Conclusion

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a promising lead compound in the development of novel analgesics. Its potent agonism at opioid receptors, coupled with a potentially improved side-effect profile, warrants further investigation. The versatility of the tetrahydro-4H-indazol-4-one scaffold also opens up avenues for the discovery of new therapeutics in other disease areas. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this intriguing molecule.

Appendix: Detailed Experimental Protocols

A.1. Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Materials:

-

2-Acetyldimedone

-

Hydrazine hydrate

-

Methanol

-

Glacial acetic acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve 2-acetyldimedone (1 equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

-

Characterize the final product by NMR and mass spectrometry.

A.2. Radioligand Binding Assay for Opioid Receptors

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

-

Radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)

-

Unlabeled competitor (the test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

96-well plates

-

Filter mats

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ of the test compound.

A.3. cAMP Functional Assay

Materials:

-

Cells expressing the opioid receptor of interest (Gi-coupled)

-

Forskolin

-

Test compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and reagents

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with the test compound at various concentrations for a specified period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

The inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation is measured to determine the EC₅₀ of the test compound.

A.4. β-Arrestin Recruitment Assay

Materials:

-

Cells co-expressing the opioid receptor of interest and a β-arrestin-reporter fusion protein (e.g., PathHunter® β-arrestin assay)

-

Test compound

-

Assay reagents from the commercial kit

Procedure:

-

Plate the cells in a 96-well plate.

-

Add the test compound at various concentrations.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents from the assay kit.

-

Incubate for a further period as recommended by the manufacturer.

-

Measure the signal (e.g., chemiluminescence) using a plate reader.

-

The recruitment of β-arrestin to the activated receptor generates a signal, allowing for the determination of the EC₅₀ of the test compound.

A.5. Tail-Flick Test for Analgesia

Materials:

-

Mice or rats

-

Tail-flick analgesia meter

-

Test compound and vehicle

-

Positive control (e.g., morphine)

Procedure:

-

Acclimatize the animals to the testing environment.

-

Determine the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and measuring the time taken to flick the tail away.

-

Administer the test compound, vehicle, or positive control to different groups of animals.

-

At various time points after administration, measure the tail-flick latency again.

-

An increase in the tail-flick latency indicates an analgesic effect.

A.6. Charcoal Meal Test for Gastrointestinal Motility

Materials:

-

Mice or rats

-

Charcoal meal (e.g., 5% charcoal in 10% gum acacia)

-

Test compound and vehicle

-

Positive control (e.g., morphine)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, vehicle, or positive control.

-

After a specified time, administer the charcoal meal orally.

-

After a further time period (e.g., 20-30 minutes), euthanize the animals.

-

Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.

-

Calculate the percentage of intestinal transit. A decrease in transit indicates an inhibitory effect on gastrointestinal motility.

References

-

Khlebniсova, T. S., et al. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Admescope. (n.d.). Physicochemistry and Binding. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Retrieved January 14, 2026, from [Link]

-

Chao, P. K., et al. (2017). 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist With Less Accompanying Gastrointestinal Dysfunction Than Morphine. Anesthesiology, 126(5), 952–966. Retrieved January 14, 2026, from [Link]

-

Scripps Research Institute Molecular Screening Center. (2012). Characterization of an agonist probe for opioid receptor mu 1 (OPRM1)-opioid receptor delta 1 (OPRD1) heterodimerization. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Koller, T., et al. (2022). Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U-47700, U-51754, U-48800, U-49900, U-50488, U-62066, U-69593 and Butyrfentanyl. Drug Testing and Analysis, 14(5), 846-857. Retrieved January 14, 2026, from [Link]

-

Gaikwad, S. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. Retrieved January 14, 2026, from [Link]

-

Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 14, 2026, from [Link]

-

In-vitro plasma protein binding. (2025). Protocols.io. Retrieved January 14, 2026, from [Link]

-

Gertsch, J., et al. (2018). Natural products modulating the hERG channel: heartaches and hope. British Journal of Pharmacology, 175(11), 1836-1850. Retrieved January 14, 2026, from [Link]

-

Zhang, Y., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 559. Retrieved January 14, 2026, from [Link]

-

Krieglstein, J. (1969). [Plasma protein binding of drugs]. Klinische Wochenschrift, 47(21), 1125–1130. Retrieved January 14, 2026, from [Link]

-

Gobbi, S., et al. (2020). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 192, 112190. Retrieved January 14, 2026, from [Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Retrieved January 14, 2026, from [Link]

-

De Pooter, J., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4567. Retrieved January 14, 2026, from [Link]

-

Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. (2001). Chromatography, 22(1), 25-30. Retrieved January 14, 2026, from [Link]

-

Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021). European Journal of Medicinal Chemistry, 214, 113232. Retrieved January 14, 2026, from [Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Retrieved January 14, 2026, from [Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Retrieved January 14, 2026, from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 4,7-methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-, CAS Registry Number 79771–15–6. Food and Chemical Toxicology, 158S, 112666. Retrieved January 14, 2026, from [Link]

-

Khlebniсova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. Retrieved January 14, 2026, from [Link]

-

Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-2-naphthalenol, CAS Registry number 41199-19-3. Food and Chemical Toxicology, 122S, S259–S266. Retrieved January 14, 2026, from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, CAS Registry Number 67801-38-1. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admescope.com [admescope.com]

- 14. protocols.io [protocols.io]

- 15. [Plasma protein binding of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromsoc.jp [chromsoc.jp]

- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 19. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one chemical structure

An In-Depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Structure, Synthesis, and Pharmacological Profile

Introduction

In the landscape of medicinal chemistry, the identification of novel scaffolds with significant therapeutic potential is a paramount objective. The indazole framework, a bicyclic system comprising a fused benzene and pyrazole ring, is a well-established privileged structure present in several FDA-approved drugs for oncology and inflammatory conditions.[1][2][3] A derivative of this class, 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one , has recently emerged as a molecule of significant interest. This compound, featuring a partially saturated cyclohexenone ring fused to the pyrazole core, distinguishes itself through a unique pharmacological profile, primarily as a potent opioid receptor agonist.[4]

This technical guide provides a comprehensive analysis of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the intricacies of its molecular structure, the causality behind its synthetic pathways, its analytical characterization, and the mechanistic basis of its promising biological activity as a potentially safer analgesic compound.

Part 1: Molecular Structure and Physicochemical Properties

Core Scaffold Analysis

The chemical architecture of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a bicyclic heterocycle built upon a 1,5,6,7-tetrahydro-4H-indazol-4-one core.[4] This structure results from the fusion of a pyrazole ring and a cyclohexenone ring. The systematic IUPAC name for this compound is 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and its CAS Registry Number is 16315-16-5.[4][5][6] The strategic placement of a ketone at the C4 position and the partial saturation of the six-membered ring create a conformationally distinct and functionally rich molecule compared to fully aromatic indazoles.

Tautomerism: A Critical Structural Feature

A defining characteristic of the tetrahydro-indazol-4-one scaffold is its capacity for annular tautomerism, a phenomenon critical to its reactivity and biological interactions.[7] The molecule can exist in three primary tautomeric forms: the 1H-indazole, the 2H-indazole, and the 4-hydroxy-indazole (OH-enol) form.

Computational studies have been performed to determine the relative stability of these tautomers for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[7][8] Density functional theory (B3LYP/6-31G**) calculations indicate that the OH-enol form is energetically unfavorable due to the loss of aromaticity in the pyrazole ring. The energy difference between the 1H and 2H tautomers is subtle, with the 2H form being slightly more stable than the 1H form.[7][8] However, this equilibrium is highly sensitive to the molecular environment. Experimental 13C-NMR data in a polar solvent like DMSO-d6 reveals the presence of both 1H and 2H tautomers in a ratio of approximately 45:55, respectively.[8] This is attributed to the larger dipole moment of the 1H tautomer, which is stabilized by polar solvents.[4][7]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of the title compound. [4] Objective: To synthesize 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one via cyclocondensation.

Materials:

-

2-Acetyldimedone (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of 2-acetyldimedone in anhydrous THF, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. The slight excess of hydrazine hydrate ensures complete consumption of the starting triketone.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Alternatively, for accelerated synthesis, the reaction can be performed in a sealed vessel using a microwave reactor, typically heating to 100–140°C. [4]4. Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Self-Validating System: The purity and identity of the synthesized compound must be rigorously confirmed. The protocol is validated by subjecting the final product to spectroscopic analysis (NMR, MS, IR) and comparing the data with established literature values to confirm the correct structure and absence of starting materials or significant byproducts.

Chemical Reactivity Profile

The scaffold is amenable to a range of chemical transformations, making it a versatile starting point for generating compound libraries.

-

N-Substitution: The nitrogen atoms of the pyrazole ring can be functionalized via alkylation or acylation reactions using reagents like alkyl halides or acyl chlorides. [4]This is a crucial handle for modulating the compound's pharmacokinetic and pharmacodynamic properties.

-

Oxidation: The molecule can be oxidized with standard reagents such as potassium permanganate or hydrogen peroxide. [4]* Reduction: The ketone at the C4 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride, or more powerfully with lithium aluminum hydride. [4]

Part 3: Spectroscopic and Analytical Characterization

Thorough spectroscopic analysis is essential for unambiguous structure elucidation and for studying the tautomeric equilibrium.

| Technique | Expected Features | Rationale |

| ¹H NMR | Signals for three methyl groups (a singlet for the gem-dimethyl at C6, a singlet for the C3-methyl). Methylene protons at C5 and C7 will appear as singlets or complex multiplets. A broad singlet for the N-H proton (exchangeable with D₂O). | Provides information on the proton environment and connectivity. The N-H signal's position can be indicative of the dominant tautomer. |

| ¹³C NMR | A signal for the carbonyl carbon (C4) around 190-200 ppm. Signals for the quaternary C6 carbon and the pyrazole ring carbons (C3, C3a, C7a). Distinct signals for the three methyl carbons. | Confirms the carbon skeleton. The chemical shifts of the pyrazole carbons (C3, C3a) are particularly sensitive to the position of the proton (1H vs. 2H tautomer) and are used to differentiate them. [8] |

| IR Spectroscopy | Strong C=O stretching vibration (approx. 1650-1700 cm⁻¹). N-H stretching vibration (approx. 3200-3400 cm⁻¹). C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. | Confirms the presence of key functional groups (ketone, amine). |

| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the exact mass (178.1106 g/mol ). | Confirms the molecular weight and elemental composition (C₁₀H₁₄N₂O). [6] |

Part 4: Pharmacological Profile and Biological Significance

The primary driver of research interest in this molecule is its potent and unique activity at opioid receptors.

Mechanism of Action: Opioid Receptor Agonism

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one functions as a potent agonist at opioid receptors, which are G-protein coupled receptors (GPCRs) central to the modulation of pain. [4]Its binding to these receptors, particularly the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia. [4]The compound is reported to be a full agonist at the μ-opioid receptor. [4]

Caption: Mechanism of action leading to analgesia.

Pharmacological Data: Receptor Binding Affinity

The compound demonstrates high affinity for key opioid receptors, underpinning its potent analgesic effects.

| Receptor Target | Activity | Binding Affinity |

| μ-Opioid Receptor (MOR) | Full Agonist | ~15 nM |

| δ-Opioid Receptor (DOR) | Agonist | ~82 nM |

| (Data sourced from Benchchem)[4] |

Therapeutic Potential and Broader Context

The most compelling aspect of this compound's profile is the preclinical evidence demonstrating potent antinociceptive (pain-relieving) effects coupled with a reduction in the gastrointestinal side effects, such as constipation, that plague traditional opioid analgesics like morphine. [4]This suggests a potential dissociation between the desired analgesic effects and adverse events, a "holy grail" in opioid research. This favorable profile may stem from its specific interaction with opioid receptor subtypes or biased signaling properties.

Furthermore, the broader 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been explored for other therapeutic applications, including as inhibitors of human neutrophil elastase (HNE) for inflammatory diseases and as potential cytotoxic agents against cancer cell lines, indicating its versatility as a pharmacophore. [9]

Conclusion

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a structurally unique heterocyclic compound with a compelling pharmacological profile. Its straightforward synthesis, rich chemical reactivity, and, most importantly, its potent opioid receptor agonism with a potentially improved safety margin over classical opioids, position it as a highly valuable lead compound in modern drug discovery. The intricate interplay of its tautomeric forms likely plays a key role in its biological activity and warrants further investigation. Future research should focus on extensive structure-activity relationship (SAR) studies, particularly through N-substitution, to optimize its potency and selectivity, alongside in-depth in vivo studies to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles for potential development as a next-generation analgesic.

References

-

1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Available at: [Link]

-

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

-

Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

4H-indazol-4-one, 1-(2-benzothiazolyl)-1,5,6,7-tetrahydro-3,6,6-trimethyl-. SpectraBase. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Available at: [Link]

-

Selected bioactive molecules containing 4H-indazol-4-one unit. ResearchGate. Available at: [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health (NIH). Available at: [Link]

-

4H-indazol-4-one, 1-(1H-benzimidazol-2-yl)-1,5,6,7-tetrahydro-6-(2-hydroxyphenyl)-3-methyl-. SpectraBase. Available at: [Link]

-

1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. FLORE, University of Florence Digital Repository. Available at: [Link]

-

Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE | 16315-16-5 [chemicalbook.com]

- 6. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action: 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (SC-51089)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile, mechanism of action, and experimental validation of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, commonly identified as SC-51089. This molecule has been characterized as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Its primary function is the targeted blockade of PGE2 binding to the EP1 receptor, which inhibits downstream signaling cascades implicated in neuroinflammation, nociception, and oncogenesis. This document synthesizes data from receptor binding assays, functional studies, and in vivo models to elucidate the causality behind its biological activity and to provide a foundational understanding for future research and drug development efforts.

Introduction: The Significance of the Prostaglandin EP1 Receptor

Prostaglandin E2 (PGE2) is a pivotal lipid mediator that orchestrates a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] It exerts its effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1] Each subtype is coupled to different intracellular signaling pathways, leading to diverse cellular responses.

The EP1 receptor is of particular interest as a therapeutic target. Upon activation by PGE2, it couples to Gq alpha subunits, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels ([Ca²⁺]i).[1][2] This signaling cascade is critically involved in mediating nociception, neuroinflammation, and the proliferation of certain cancer cells.[1][2][3] Consequently, selective antagonists of the EP1 receptor, such as SC-51089, represent valuable chemical tools for dissecting the receptor's role in disease and hold promise as lead compounds for novel therapeutics.

Core Mechanism of Action: Selective EP1 Receptor Antagonism

The primary mechanism of action of SC-51089 is its function as a potent and selective competitive antagonist of the prostanoid EP1 receptor.[2][4] By occupying the ligand-binding site on the EP1 receptor, SC-51089 prevents the binding of the endogenous agonist, PGE2. This direct blockade abrogates the Gq-mediated signaling cascade, preventing the mobilization of intracellular calcium and the subsequent downstream cellular effects.[2]

This targeted antagonism is the foundation for the observed biological activities of SC-51089, which include neuroprotection, anti-tumor effects, and analgesia.[2][3]

Signaling Pathway

The interaction of SC-51089 with the EP1 receptor interrupts a well-defined signaling pathway. The diagram below illustrates the canonical PGE2-EP1 signaling cascade and the point of intervention by SC-51089.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one molecular weight

An In-Depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Synthesis, Characterization, and Therapeutic Potential

Introduction

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a bicyclic heterocyclic molecule that has emerged as a significant scaffold in medicinal chemistry and drug development. Structurally, it features a fused pyrazole and cyclohexenone ring system, with methyl groups at positions 3, 6, and 6 conferring specific stereoelectronic properties crucial for its biological activity.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and an exploration of its primary mechanism of action as a promising analgesic agent.

Physicochemical and Structural Properties

The unique arrangement of its functional groups governs the compound's reactivity and its interactions with biological targets. The foundational properties of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one are summarized below.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| CAS Number | 16315-16-5 | [1][2] |

| IUPAC Name | 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | [2] |

| InChI Key | HPTQHXKWSUVNNR-UHFFFAOYSA-N | [1] |

| Synonyms | Compound 1 | [1] |

Synthesis: A Validated Protocol

The primary synthesis route for this indazolone derivative is a cyclocondensation reaction. This approach is reliable and scalable, making it suitable for laboratory and early-stage development settings. The foundational method involves the reaction of 2-acetyldimedone, a triketone, with hydrazine hydrate.[1]

Expert Rationale

The choice of 2-acetyldimedone as the starting material is critical as it provides the necessary carbon skeleton for the cyclohexenone portion of the final molecule. Hydrazine hydrate serves as the nitrogen source for the formation of the pyrazole ring. The reaction, analogous to a Fischer indole synthesis, proceeds via nucleophilic attack and subsequent dehydration to form the stable bicyclic system. Tetrahydrofuran (THF) is an effective solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions, ensuring sufficient energy to overcome the activation barrier of the cyclization step.[1]

Experimental Protocol: Cyclocondensation

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyldimedone (e.g., 2.74 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL).

-

Reagent Addition : Add hydrazine hydrate (1.2 equivalents) to the solution. The slight molar excess of hydrazine ensures the complete consumption of the limiting starting material, 2-acetyldimedone.

-

Reaction Execution : Heat the mixture to reflux. For enhanced efficiency and reduced reaction times, microwave-assisted heating at 100–140°C can be employed.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Remove the THF under reduced pressure. The resulting crude product can then be purified.

-

Purification : Purify the crude residue using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating analytical system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic peaks for the three methyl groups, the methylene protons on the cyclohexenone ring, and the N-H proton of the pyrazole ring. The chemical shifts and coupling patterns confirm the connectivity of the atoms.

-

¹³C NMR : Provides evidence for the carbonyl carbon, the olefinic carbons of the pyrazole ring, and the distinct methyl and methylene carbons. Computational and experimental studies have confirmed the tautomeric equilibrium of the indazole ring system, which can be observed in the NMR spectra.[4]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show the molecular ion peak corresponding to the exact mass of the compound (178.1106 g/mol ).[2]

-

Infrared (IR) Spectroscopy : Will display characteristic absorption bands for the C=O (ketone) and N-H functional groups.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization and purity confirmation.

Therapeutic Potential and Mechanism of Action

This compound has garnered significant interest for its pharmacological activity, primarily as a potent analgesic. Its mechanism centers on the modulation of opioid receptors.

Opioid Receptor Agonism

Research demonstrates that 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one acts as a full agonist at μ-opioid receptors (binding affinity ~15 nM) and also as an agonist at δ-opioid receptors (binding affinity ~82 nM).[1] The μ-opioid receptor is the primary target for major clinical analgesics like morphine.[5] The compound's high affinity suggests a strong interaction, which triggers downstream signaling cascades that result in pain relief (antinociception).[1]

A key advantage highlighted in preclinical studies is its potential for a reduced side-effect profile. In vivo models have shown that this compound produces significant pain relief while causing less gastrointestinal dysfunction compared to morphine, a common and debilitating side effect of traditional opioids.[1]

Broader Applications

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a versatile scaffold. Derivatives have been synthesized and investigated for other therapeutic applications, including as inhibitors of human neutrophil elastase (HNE) for treating inflammatory diseases and as inhibitors of cyclin-dependent kinase 2 (CDK2) in cancer research.[5][6]

Signaling Pathway Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | C10H14N2O | CID 1878753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Multifaceted Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, a heterocyclic molecule of significant interest in medicinal chemistry. We delve into its chemical identity, synthesis, and multifaceted pharmacological profile, with a particular focus on its role as an opioid receptor agonist, a human neutrophil elastase (HNE) inhibitor, and a modulator of cyclin-dependent kinase 2 (CDK2)/cyclin complexes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile scaffold.

Introduction: The Emergence of a Privileged Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, making them a "privileged scaffold" in medicinal chemistry. Within this class of compounds, 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has emerged as a molecule of particular interest due to its unique structural features and diverse pharmacological actions.

Initially identified for its potent analgesic properties mediated through opioid receptor agonism, subsequent research has unveiled its potential in other therapeutic areas, including inflammatory diseases and oncology.[2][3] This guide will explore the chemical intricacies and biological significance of this compound, providing a robust foundation for its application in drug discovery and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.

Nomenclature and Structure

The formal IUPAC name for this compound is 3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one .[4] However, it is more commonly referred to in the literature as 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one .[4] Its chemical structure is characterized by a fused pyrazole and a partially saturated cyclohexenone ring, with three methyl groups at positions 3, 6, and 6.

Tautomerism: A Key Structural Consideration

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in different tautomeric forms, primarily the 1H and 2H tautomers.[5][6][7] Computational studies have shown that for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H tautomer is slightly more stable than the 1H form.[5][7] However, the energy difference is small, and the equilibrium can be influenced by the solvent environment.[5][7] This tautomeric flexibility is a crucial aspect of its chemical behavior and its interaction with biological targets.

Synthesis and Characterization

The primary synthetic route to 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][8][9]

General Synthesis Pathway

The most common laboratory synthesis starts from 2-acetyldimedone and hydrazine hydrate. The reaction proceeds via a condensation reaction to form the indazole ring system.

Caption: General synthesis workflow for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Detailed Experimental Protocol: Synthesis and Purification

Objective: To synthesize and purify 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Materials:

-

2-Acetyldimedone

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetyldimedone (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Spectroscopic Characterization Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the methyl groups, methylene protons, and the NH proton of the pyrazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, quaternary carbons, methyl carbons, and other aliphatic and aromatic carbons. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (m/z = 179.1 for [M+H]⁺). |

| IR | Characteristic absorption bands for the C=O stretch of the ketone and the N-H stretch of the pyrazole ring. |

Pharmacological Profile: A Multi-Target Agent

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits a diverse pharmacological profile, interacting with multiple biological targets.

Opioid Receptor Agonism: A Novel Analgesic Scaffold

The most well-characterized activity of this compound and its derivatives is their agonism at opioid receptors, particularly the mu (μ) and kappa (κ) opioid receptors.[2][8] This activity is the basis for their potential as novel analgesic agents with potentially fewer side effects than traditional opioids like morphine.

Opioid receptors are G-protein coupled receptors (GPCRs).[10][11][12] Upon agonist binding, they initiate a cascade of intracellular signaling events. For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, this involves:

-

G-protein Activation: The agonist-bound receptor activates inhibitory G-proteins (Gi/o).[10]

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][13]

-

Modulation of Ion Channels: The G-protein subunits can also directly modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability, which contributes to the analgesic effect.[10]

-

β-Arrestin Recruitment: Like other GPCRs, opioid receptors can also signal through β-arrestin pathways, which are implicated in receptor desensitization, internalization, and some of the adverse effects of opioids.[14][15][16][17] Studies on a derivative, 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, have shown that it acts as a full agonist for β-arrestin-2 recruitment at the μ-opioid receptor.[14]

Caption: Simplified signaling pathway of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one at the μ-opioid receptor.

Studies on various derivatives of the 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have provided valuable SAR insights.[8] Modifications to the phenyl ring at the 1-position and other substitutions on the indazole core can significantly impact potency and selectivity for different opioid receptor subtypes. This highlights the tunability of this scaffold for developing biased agonists that preferentially activate desired signaling pathways, potentially separating analgesic effects from adverse reactions.

Human Neutrophil Elastase (HNE) Inhibition: A Potential Anti-inflammatory Role

Human neutrophil elastase is a serine protease implicated in various inflammatory diseases. The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been identified as a promising scaffold for the development of potent HNE inhibitors.[3] This activity suggests a potential therapeutic application for this class of compounds in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.

CDK2/Cyclin Complex Inhibition: Implications for Oncology

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Derivatives of the tetrahydroindazole scaffold have been identified as inhibitors of CDK2 in complex with cyclin A.[2] This finding opens up avenues for the development of novel anti-cancer agents based on this chemical framework.

Experimental Protocols for Pharmacological Characterization

To facilitate further research, this section provides an overview of key experimental protocols for evaluating the pharmacological activity of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and its analogs.

Adenylyl Cyclase Activity Assay

Objective: To determine the effect of the compound on adenylyl cyclase activity, typically as a measure of Gi/o protein coupling of opioid receptors.

Principle: This assay measures the production of cyclic AMP (cAMP) in cells expressing the opioid receptor of interest. Agonists that activate Gi/o-coupled receptors will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

General Workflow:

Caption: General workflow for an adenylyl cyclase activity assay.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.